molecular formula C19H12BrN3O4S B11365516 N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide

N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11365516
M. Wt: 458.3 g/mol
InChI Key: NOVGPHDVBHOTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a benzofuran ring, a thiadiazole ring, and a brominated methoxybenzoyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Bromination: Introduction of a bromine atom into the methoxybenzoyl moiety.

    Formation of Benzofuran Ring: Cyclization reactions to form the benzofuran ring.

    Thiadiazole Ring Formation: Incorporation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen-containing reagents.

    Amidation: Formation of the carboxamide group through reactions with amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the bromine atom.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the brominated and methoxybenzoyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide stands out due to its unique combination of functional groups and structural features. The presence of both benzofuran and thiadiazole rings, along with the brominated methoxybenzoyl moiety, imparts distinct chemical and biological properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H12BrN3O4S

Molecular Weight

458.3 g/mol

IUPAC Name

N-[2-(3-bromo-4-methoxybenzoyl)-1-benzofuran-3-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C19H12BrN3O4S/c1-26-15-7-6-10(8-12(15)20)17(24)18-16(11-4-2-3-5-14(11)27-18)21-19(25)13-9-28-23-22-13/h2-9H,1H3,(H,21,25)

InChI Key

NOVGPHDVBHOTJI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CSN=N4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.